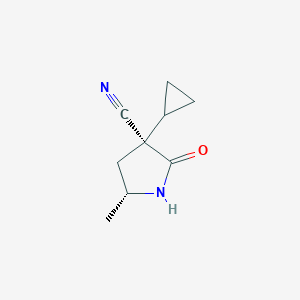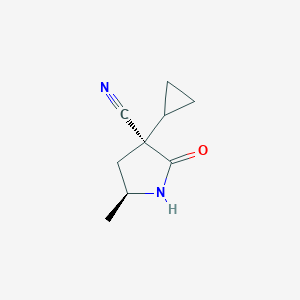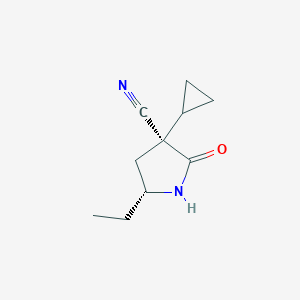
(5-(Benzyloxy)-2-methylphenyl)methanol
Descripción general
Descripción
((5-(Benzyloxy)-2-methylphenyl)methanol), or 5-BZMPM, is a synthetic compound with a wide range of applications in scientific research. It is a chiral secondary alcohol with a molecular weight of 228.3 g/mol and a boiling point of 179-181 °C. 5-BZMPM has been used in the synthesis of various compounds, such as aryl-substituted heterocycles, which have been employed in the development of new drugs. Additionally, 5-BZMPM is also used in the production of a variety of other compounds, including pharmaceuticals, agrochemicals, and other specialty chemicals.
Aplicaciones Científicas De Investigación
5-BZMPM is widely used in scientific research due to its diverse range of applications. It has been used in the synthesis of various compounds, such as aryl-substituted heterocycles, which have been employed in the development of new drugs. Additionally, 5-BZMPM is also used in the production of a variety of other compounds, including pharmaceuticals, agrochemicals, and other specialty chemicals. It has also been used in the synthesis of optically active compounds, which are useful in the development of new drugs, as well as in the synthesis of organic light-emitting diodes (OLEDs).
Mecanismo De Acción
The mechanism of action of 5-BZMPM is not yet fully understood, however, it is believed to involve the formation of aryl-substituted heterocycles. These heterocycles are believed to interact with the target molecule, resulting in the desired chemical reaction. Additionally, the presence of the 5-BZMPM molecule is believed to act as a catalyst, speeding up the reaction and improving its efficiency.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-BZMPM have not been extensively studied, however, it is believed to have some potential therapeutic effects. In particular, it has been suggested that 5-BZMPM may have potential anti-inflammatory and anti-cancer properties, although further research is needed to confirm these effects. Additionally, 5-BZMPM has been shown to have some antioxidant activity, which may be beneficial in the prevention of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-BZMPM in laboratory experiments is its relatively low cost and availability. Additionally, it is relatively easy to synthesize and can be used in a variety of different reactions. However, one of the main limitations of using 5-BZMPM is its instability, which can lead to product losses during storage and handling. Additionally, the mechanism of action of 5-BZMPM is not yet fully understood, so it is important to be aware of the potential risks associated with its use.
Direcciones Futuras
Due to its potential therapeutic effects, there are numerous potential future directions for 5-BZMPM research. These include further studies into its mechanism of action, as well as its potential anti-inflammatory and anti-cancer properties. Additionally, research into the synthesis of 5-BZMPM could lead to the development of more efficient and cost-effective methods of production. Finally, further studies into its antioxidant activity could lead to the development of new drugs and therapies for the prevention and treatment of certain diseases.
Propiedades
IUPAC Name |
(2-methyl-5-phenylmethoxyphenyl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-12-7-8-15(9-14(12)10-16)17-11-13-5-3-2-4-6-13/h2-9,16H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRMGANOYZQLKNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC2=CC=CC=C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B6315647.png)


![2-[(2R,3R)-3-(1,1-Dimethylethyl)-2,3-dihydro-4-methoxy-1,3-benzoxaphosphol-2-yl]-6-methoxypyridine, 97% (ee > 99%)](/img/structure/B6315678.png)

![4-Bromo-N-ethyl-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide](/img/structure/B6315691.png)

![6-Chloro-5-fluoro-benzo[b]thiophene-2-carboxylic acid](/img/structure/B6315708.png)

